

3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one synthesis pathway

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Compound of Interest

Compound Name: 3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one

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An In-depth Technical Guide on the Synthesis of **3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one**

This guide provides a comprehensive overview of a feasible synthetic pathway for **3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one**, a valuable building block in medicinal chemistry and drug development. The synthesis is presented in two key stages: the preparation of the precursor 6-(trifluoromethyl)pyridin-2(1H)-one, followed by its regioselective nitration. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic process.

Overview of the Synthetic Pathway

The synthesis of **3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one** is accomplished through a two-step process. The first step involves the synthesis of the key intermediate, 6-(trifluoromethyl)pyridin-2(1H)-one. Subsequently, this intermediate undergoes a regioselective nitration to yield the final product. The trifluoromethyl group at the 6-position and the pyridinone tautomer direct the nitration to the 3-position of the heterocyclic ring.^[1]

Synthesis of 6-(Trifluoromethyl)pyridin-2(1H)-one

A robust and well-documented method for the synthesis of 6-(trifluoromethyl)pyridin-2(1H)-one involves the hydrolysis of a mixture of 2-fluoro-6-trifluoromethylpyridine and 2-chloro-6-trifluoromethylpyridine with an alkali metal hydroxide.^[2]

Experimental Protocol

Materials:

- 2-Fluoro-6-trifluoromethylpyridine
- 2-Chloro-6-trifluoromethylpyridine
- Sodium Hydroxide (NaOH)
- Concentrated Hydrochloric Acid (HCl, 36%)
- Water

Procedure:

- A solution of sodium hydroxide is prepared by dissolving a specified amount in water.
- A mixture of 2-fluoro-6-trifluoromethylpyridine and 2-chloro-6-trifluoromethylpyridine is added to the sodium hydroxide solution.
- The reaction mixture is heated to 150 °C and maintained at this temperature for 2 hours.
- After the reaction is complete, the mixture is cooled to 5 °C.
- Water is added to the cooled reaction mixture.
- The mixture is then acidified by the addition of concentrated hydrochloric acid (36%) to a pH of 1, while maintaining the temperature between 35 °C and 45 °C.
- The resulting precipitate is filtered, washed with water, and dried under vacuum to yield 2-hydroxy-6-trifluoromethylpyridine (the pyridinone tautomer).[2]

Quantitative Data

Parameter	Value	Reference
Starting Materials		
2-Fluoro-6-trifluoromethylpyridine	8.27 g (0.5 mole equivalents)	[2]
2-Chloro-6-trifluoromethylpyridine	9.17 g (0.5 mole equivalents)	[2]
Sodium Hydroxide	80 g in 120 g water	[2]
Reaction Conditions		
Temperature	150 °C	[2]
Reaction Time	2 hours	[2]
Product		
6-(Trifluoromethyl)pyridin-2(1H)-one		
Yield	99.4% (by analysis)	[2]
Purity	High (based on analytical data)	[2]

Synthesis of 3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one

The second step involves the regioselective nitration of 6-(trifluoromethyl)pyridin-2(1H)-one. The electron-withdrawing trifluoromethyl group and the directing effect of the pyridinone ring favor nitration at the 3-position.[1] A common and effective method for the nitration of pyridines is the use of nitric acid in trifluoroacetic anhydride.[3][4]

Experimental Protocol

Materials:

- 6-(Trifluoromethyl)pyridin-2(1H)-one

- Trifluoroacetic Anhydride
- Nitric Acid (fuming)
- Ice bath
- Standard laboratory glassware

Procedure:

- Trifluoroacetic anhydride is cooled in an ice bath.
- 6-(Trifluoromethyl)pyridin-2(1H)-one is slowly added to the cooled trifluoroacetic anhydride with stirring.
- The mixture is stirred at the chilled temperature for a period of time to ensure complete dissolution and cooling.
- Fuming nitric acid is added dropwise to the reaction mixture while maintaining the temperature below 10 °C.
- After the addition is complete, the reaction mixture is stirred at a controlled temperature for several hours to allow the nitration to proceed to completion.
- The reaction is then quenched by carefully pouring it onto crushed ice.
- The precipitated product is collected by filtration, washed with cold water until the washings are neutral, and then dried.
- Further purification can be achieved by recrystallization from a suitable solvent.

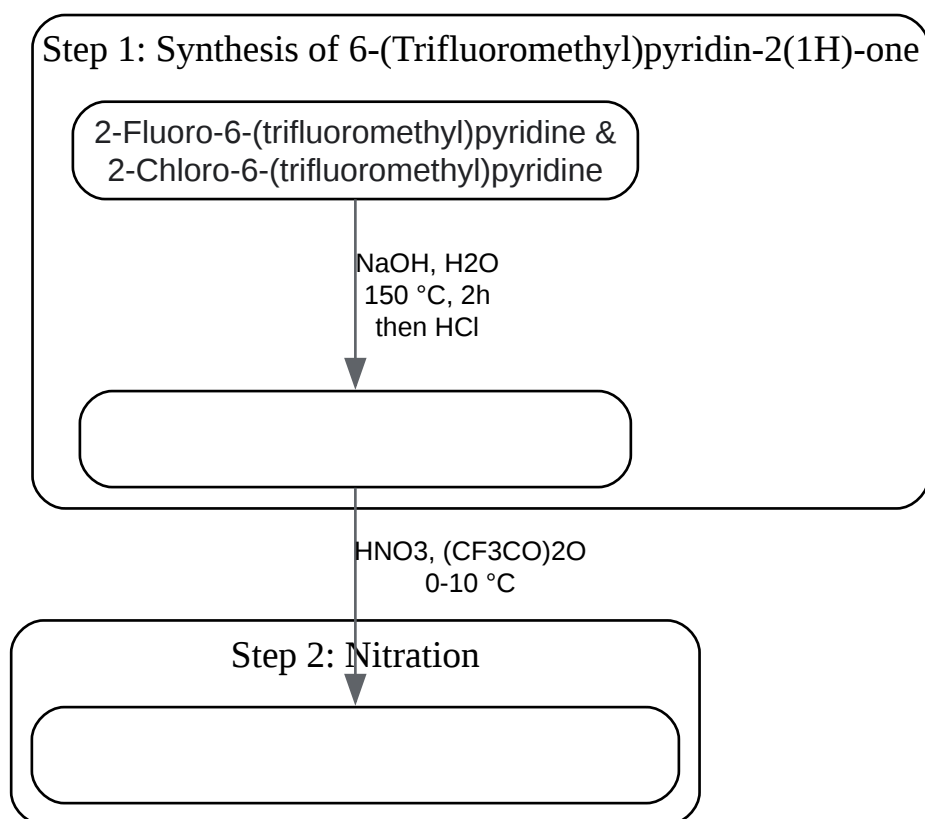
Quantitative Data

While specific yield data for the nitration of 6-(trifluoromethyl)pyridin-2(1H)-one is not readily available in the searched literature, the nitration of analogous pyridine derivatives using this method generally proceeds in good yields.

Parameter	Estimated Value	Reference
Starting Material		
6-(Trifluoromethyl)pyridin-2(1H)-one	1 equivalent	
Reagents		
Trifluoroacetic Anhydride	Excess	[3][4]
Nitric Acid (fuming)	1.1 - 1.5 equivalents	[3][4]
Product		
3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one		
Yield	60-85% (estimated based on similar reactions)	[3][4]
Purity	>95% after purification	

Visualizations

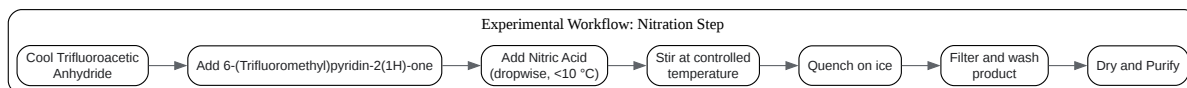
Synthesis Pathway



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Caption: Overall synthesis pathway for **3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one**.

Experimental Workflow for Nitration



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